TEMAT's key chemical reaction involves its use in ALD processes for depositing materials like titanium nitride (TiN) [, ] and titanium dioxide (TiO₂) []. In these processes, TEMAT reacts with a co-reactant, typically ammonia (NH₃) for TiN and water (H₂O) or ozone (O₃) for TiO₂. The reaction occurs on the surface of a heated substrate, leading to the formation of the desired thin film through a self-limiting surface reaction mechanism.
For instance, in the case of TiN deposition [, ], TEMAT is pulsed into a reaction chamber containing the heated substrate. The TEMAT molecules adsorb onto the surface. Excess TEMAT is then purged out, and a pulse of NH₃ is introduced. This leads to a reaction between the adsorbed TEMAT and NH₃, forming a monolayer of TiN on the substrate and releasing byproducts like ethylmethylamine. This cycle can be repeated to achieve the desired film thickness.
Tetrakis(ethylmethylamino)titanium is an organometallic compound with the molecular formula . It is primarily utilized as a precursor for the deposition of titanium nitride thin films, which are essential in various technological applications, including semiconductor manufacturing and hard coatings. The compound is characterized by its unique ligand structure, which enhances its thermal stability and reactivity compared to similar titanium compounds.
The compound is synthesized through reactions involving titanium tetrachloride and lithium or sodium ethylmethylamide in a non-aqueous environment. It is commercially available from various chemical suppliers and is used extensively in industrial applications due to its high purity levels.
Tetrakis(ethylmethylamino)titanium falls under the category of organometallic compounds, specifically those containing transition metals. It is classified as a precursor for chemical vapor deposition processes, particularly in the formation of titanium-based materials.
The synthesis of tetrakis(ethylmethylamino)titanium typically involves the following steps:
The reaction can be summarized as follows:
This method allows for high yields and purity, making it suitable for industrial applications.
Tetrakis(ethylmethylamino)titanium features a central titanium atom coordinated by four ethylmethylamido ligands. The molecular structure exhibits tetrahedral geometry around the titanium center, which is typical for four-coordinate complexes.
The compound's crystal structure has been analyzed through techniques such as X-ray diffraction, revealing details about bond lengths and angles that provide insight into its reactivity and stability.
Tetrakis(ethylmethylamino)titanium undergoes several important chemical reactions:
Tetrakis(ethylmethylamino)titanium functions primarily through a process known as Organometallic Chemical Vapor Deposition (OMCVD). In this process:
The efficiency of vaporization and deposition processes can be likened to pharmacokinetics in biological systems, where factors such as temperature, pressure, and substrate characteristics play crucial roles in determining the outcome of the deposition process.
Tetrakis(ethylmethylamino)titanium has significant scientific uses:
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 15209-11-7